2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide
Overview
Description
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the acylation of 3,5-dimethylphenylamine to form the corresponding amide. This is followed by the introduction of the oxoethoxy group through a nucleophilic substitution reaction. The final step involves the coupling of the intermediate with 3-acetamido-2,4-dimethylbenzylamine under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or ether functional groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3-Acetamido-2,4-dimethylbenzyl)amino]-2-oxoethoxy}-N-(3,5-dimethylphenyl)benzamide
- N-(3,5-dimethylphenyl)-2-{2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy}benzamide
Uniqueness
Compared to similar compounds, 2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide exhibits unique structural features, such as the presence of both acetamido and dimethylphenyl groups
Properties
IUPAC Name |
2-[2-[(3-acetamido-2,4-dimethylphenyl)methylamino]-2-oxoethoxy]-N-(3,5-dimethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O4/c1-17-12-18(2)14-23(13-17)31-28(34)24-8-6-7-9-25(24)35-16-26(33)29-15-22-11-10-19(3)27(20(22)4)30-21(5)32/h6-14H,15-16H2,1-5H3,(H,29,33)(H,30,32)(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJBWNBVMPLANN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC(=O)COC2=CC=CC=C2C(=O)NC3=CC(=CC(=C3)C)C)C)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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